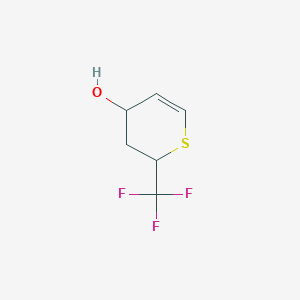

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3OS/c7-6(8,9)5-3-4(10)1-2-11-5/h1-2,4-5,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAZVUGCXOOGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CSC1C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol typically involves the introduction of the trifluoromethyl group into the thiopyran ring. One common method is the reaction of thiopyran derivatives with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Substituted thiopyran derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological activity of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol derivatives has been extensively studied. These compounds are noted for their potential as active pharmacophores in various therapeutic areas:

- CNS Activity : Research indicates that tetrahydrothiopyran-4-ol derivatives exhibit significant effects on the central nervous system. They have been proposed as candidates for development into antiepileptics, analgesics, sedatives, and anxiolytics .

- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth. For instance, compounds based on the thiopyran structure have been tested against various cancer cell lines, demonstrating cytotoxic effects .

Case Study: Antiepileptic Activity

A study investigated the anticonvulsant properties of substituted tetrahydrothiopyran derivatives. The results indicated that specific modifications to the thiopyran ring enhanced their efficacy as antiepileptic agents. The compounds were evaluated in animal models, showing a significant reduction in seizure frequency and duration compared to control groups .

Synthetic Applications

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : This compound can be utilized in the synthesis of more complex heterocycles and as a precursor for various functionalized derivatives. Its trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for drug design.

- Catalytic Reactions : The thiopyran framework has been employed in organocatalytic processes to produce various biologically active molecules. Recent advancements have demonstrated high yields and selectivity in reactions involving this compound .

Case Study: Synthesis of Anticancer Agents

A synthetic route involving this compound led to the development of novel anticancer agents. Researchers reported a multi-step synthesis that included the formation of key intermediates through nucleophilic substitutions and cyclization reactions. The final products exhibited significant activity against several cancer cell lines, with IC50 values indicating potent efficacy .

Material Science Applications

Beyond its pharmacological uses, this compound has potential applications in material science:

- Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Its unique electronic characteristics due to the trifluoromethyl group can improve the performance of polymeric materials under various conditions.

Wirkmechanismus

The mechanism of action of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one

Structural Differences :

- Ring System : The benzopyran-4-one scaffold () contains an oxygen atom in the pyran ring and a fused benzene ring, whereas the target compound features a sulfur atom in the thiopyran ring without aromatic fusion.

- Functional Groups : The benzopyran derivative has a ketone (C=O) at the 4-position, while the target compound has a hydroxyl (-OH) group.

Physicochemical Properties :

- Electron-Withdrawing Effects : The -CF₃ group in both compounds enhances acidity. However, the ketone in the benzopyran derivative (pKa ~8–10 for analogous α-CF₃ ketones) may render the hydroxyl proton more acidic than the thiopyran-4-ol (estimated pKa ~10–12 due to sulfur’s lower electronegativity) .

- Hydrogen Bonding: The hydroxyl group in the thiopyran derivative may engage in weaker hydrogen bonding compared to the benzopyranone’s ketone, influencing solubility and crystal packing.

Fluorinated Chromenones and Pyridazines

Examples :

- Chromenone Derivatives (): Compounds like 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one incorporate fused aromatic systems and fluorinated substituents.

- Pyridazine/Pyrimidine Derivatives (): Complex molecules such as 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)aniline highlight the prevalence of -CF₃ groups in medicinal chemistry.

Key Comparisons :

- Ring Heteroatoms: Sulfur in thiopyran vs. oxygen/nitrogen in chromenones/pyridazines. Sulfur’s larger atomic size may increase ring flexibility and alter π-π stacking interactions.

Data Tables for Comparative Analysis

Table 1: Physical and Spectroscopic Properties of Analogous Compounds

Table 2: Functional Group Impact on Properties

Research Findings and Trends

- Crystallography: While employs SHELX software for benzopyranone structure determination, thiopyran derivatives may require similar methodologies but face challenges in resolving sulfur-containing systems .

- Pharmaceutical Potential: Fluorinated heterocycles in –4 suggest that the target compound’s -CF₃ group could enhance binding affinity in drug design, though sulfur’s metabolic liabilities (e.g., CYP450 interactions) warrant further study .

Biologische Aktivität

2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and pharmacological effects.

Chemical Structure

The compound has the following chemical structure:

- Chemical Formula : C₆H₇F₃OS

- CAS Number : 1803592-09-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacologically active compound.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on tetrahydrothiopyran derivatives demonstrated their effectiveness against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis . Although specific data on the trifluoromethyl derivative is limited, the structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of similar thiopyran derivatives. For instance, research on 2H-pyrans showed varying degrees of antiproliferative activity against human neuroblastoma cells, with IC50 values ranging from 6.7 to >200 μM . This suggests that derivatives like this compound may also possess significant cytotoxic properties.

Case Studies and Research Findings

Several studies have investigated compounds within the same chemical family or structure, providing insights into the biological activities that can be expected from this compound.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that compounds with similar structures may interact with cellular targets involved in proliferation and microbial resistance. The trifluoromethyl group may enhance lipophilicity and bioavailability, contributing to its biological activity.

Q & A

Q. What are the key synthetic routes for 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol, and how do reaction conditions influence yield?

The compound is synthesized via multistep protocols involving nucleophilic substitution and cyclization. For example:

- Step 1 : Reacting 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) using tripotassium phosphate as a base (room temperature, 10 minutes) yields intermediates with LCMS m/z 407 [M+H]+ .

- Step 2 : Cyclization under acidic or thermal conditions generates the thiopyran core.

Q. Key Variables :

Q. How is the compound characterized structurally, and what analytical methods resolve ambiguities?

- LCMS/HPLC : Retention times (e.g., 1.25 minutes under SQD-FA05 conditions) and m/z values (e.g., 742 [M+H]+) confirm molecular weight and purity .

- NMR : NMR distinguishes trifluoromethyl groups, while NMR identifies stereochemistry at C4 .

- X-ray Crystallography : Resolves conformational ambiguities in the thiopyran ring .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity?

The -CF group:

- Electron-Withdrawing Effect : Stabilizes intermediates during cyclization but slows nucleophilic attacks at C4.

- Steric Hindrance : Limits access to the thiopyran ring, requiring optimized catalysts (e.g., Pd/C for hydrogenation) .

Data Contradiction : Some studies report higher yields with bulkier bases (e.g., tripotassium phosphate vs. NaH), suggesting steric shielding of reactive sites .

Q. What strategies mitigate competing side reactions during functionalization of the hydroxyl group at C4?

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during alkylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group without hydrolysis .

Case Study : Coupling with 4-(trifluoromethyl)aniline derivatives achieved 61% yield using reverse-phase chromatography (C18 column, MeCN/water mobile phase) .

Q. How do structural analogs (e.g., tetrahydro-4H-thiopyran-4-one) compare in biological or catalytic applications?

| Compound | Key Differences | Applications |

|---|---|---|

| This compound | -CF enhances metabolic stability | Antiviral lead compound |

| Tetrahydro-4H-thiopyran-4-one | Sulfur atom increases ring flexibility | Organocatalysis |

Mechanistic Insight : The hydroxyl group at C4 in the target compound enables hydrogen bonding in enzyme active sites, unlike the ketone in analogs .

Methodological Challenges

Q. How are contradictions in HPLC retention times across studies reconciled?

Discrepancies arise from:

- Column Variability : C18 columns from different vendors (e.g., YMC-Actus Triart vs. Zorbax) alter retention .

- Mobile Phase : Addition of 0.1% formic acid reduces peak tailing but increases run time .

Validation Protocol : Internal standards (e.g., aprepitant derivatives) normalize retention time data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.